Benzylisothiocyanate
Overview
Description
Benzyl isothiocyanate (BITC) is an isothiocyanate found in plants of the mustard family . It can be found in Alliaria petiolata, pilu oil, and papaya seeds where it is the main product of the glucotropaeolin breakdown by the enzyme myrosinase .
Synthesis Analysis
BITC can be synthesized through the fragment-based development of a new benzyl-isothiocyanate-activated fluorescent dye based on the fluorescein scaffold . An orthogonal design was employed to assist in quickly and reliably finding optimum extraction conditions .
Molecular Structure Analysis
Isothiocyanate is a class of small molecular compounds with the structure of –N=C=S and is abundant in Brassicaceae or Cruciferae vegetables . Benzyl isothiocyanate is an aromatic compound and contains a benzene ring .
Chemical Reactions Analysis
A rapid and sensitive headspace gas chromatography-mass spectrometry (HS-GC–MS) method was established for the determination of BITC in the peel, pulp, and seeds of Carica papaya Linn . The calibration curve obtained by using GC–MS was linear in a concentration range of 10–320 ng/mL .
Physical And Chemical Properties Analysis
BITC is a colorless to pale yellow liquid with a boiling point of 242–243 ºC . Structural differences lead to differences in lipophilicity and hydrophilicity .
Scientific Research Applications
Biocompatible Delivery Systems : BITC's therapeutic application is limited by its low solubility, poor stability, and inadequate bioavailability. A study addressed these issues by encapsulating BITC in chitosan nanoparticles, enhancing its solubility and stability, making it a promising formulation for future biological applications (Uppal et al., 2018).
Cancer Research : BITC has shown potential in inducing apoptosis specifically in cancer cells. It activates certain pathways leading to cell cycle arrest and apoptosis in pancreatic, prostate, and leukemic cells (Basu & Haldar, 2008).
Antimicrobial Properties : BITC exhibits significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration indicating a strong relationship between its chemical structure and antibacterial effectiveness (Dias, Aires & Saavedra, 2014).
Enzyme Inhibition in Oral Health : BITC, extracted from Salvadora Persica L., has been found to inhibit acid production by oral flora, suggesting its role in preventing enamel demineralization (Al Gahtani & Al Bagieh, 2016).
Bioconjugation in Chemical Biology : BITC has been used in protein labeling, important in medicinal chemistry and chemical biology. A benzyl-isothiocyanate-activated fluorescent dye based on fluorescein scaffold has been developed for specific labeling of biomolecules (Petri et al., 2020).
Synergistic Effects with Antibiotics : BITC shows synergy with antibiotics like gentamycin and vancomycin against pathogenic bacteria, suggesting its potential as an adjunct in antimicrobial therapy (Dias, Aires, Bennett, Rosa & Saavedra, 2012).
Safety And Hazards
BITC is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause respiratory irritation, and is harmful if swallowed, in contact with skin or if inhaled .
Future Directions
properties
IUPAC Name |
isothiocyanatomethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKCFLQDBWCQCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020155 | |
Record name | Benzyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Pale yellowish liquid; Strong penetrating aroma | |
Record name | Benzyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033969 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Benzyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1553/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
242.00 to 243.00 °C. @ 760.00 mm Hg | |
Record name | Benzyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033969 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
0.109 mg/mL at 25 °C, Insoluble in water, Soluble (in ethanol) | |
Record name | Benzyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033969 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Benzyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1553/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.121-1.127 | |
Record name | Benzyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1553/ | |
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Product Name |
Benzyl Isothiocyanate | |
CAS RN |
622-78-6 | |
Record name | Benzyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzyl isothiocyanate | |
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Record name | Benzyl isothiocyanate | |
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Record name | benzyl isothiocyanate | |
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Record name | benzyl isothiocyanate | |
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Record name | Benzene, (isothiocyanatomethyl)- | |
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Record name | Benzyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020155 | |
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Record name | Benzyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | BENZYL ISOTHIOCYANATE | |
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Record name | Benzyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033969 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
41 °C | |
Record name | Benzyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033969 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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